1-(2-Methyloxolan-2-yl)methanamine hydrochloride
Description
1-(2-Methyloxolan-2-yl)methanamine hydrochloride is a substituted amine compound featuring a methanamine group attached to a 2-methyloxolane (tetrahydrofuran derivative) ring. The oxolane ring contributes to its stereochemical and electronic properties, while the hydrochloride salt enhances its solubility and stability.
Properties
IUPAC Name |
(2-methyloxolan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(5-7)3-2-4-8-6;/h2-5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWPJUBNWXECKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173991-67-6 | |
| Record name | 2-Furanmethanamine, tetrahydro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173991-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of 2-(Bromomethyl)-2-methyloxolane
The precursor 2-(bromomethyl)-2-methyloxolane is synthesized by reacting 2-methyl-1,4-butanediol with hydrobromic acid (48% w/w) under reflux conditions. The reaction proceeds via protonation of the hydroxyl group, followed by bromide ion attack and water elimination.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Reaction Time | 8–12 hours |
| Yield | 68–72% |
Amination and Hydrochloride Formation
The brominated intermediate is treated with aqueous ammonia (25% w/w) in tetrahydrofuran (THF) at 0–5°C to displace bromide with an amine group. Subsequent HCl gas bubbling in diethyl ether yields the hydrochloride salt.
Key Observations
- Excess ammonia minimizes di- or trialkylamine byproducts.
- Low temperatures prevent ring-opening side reactions.
Lactone Ring-Opening with Ammonia
This method utilizes 2-methyloxolan-2-one (a γ-butyrolactone derivative) as the starting material. The lactone ring is opened via nucleophilic attack by ammonia, followed by hydrochloride salt formation.
Synthesis of 2-Methyloxolan-2-one
2-Methyl-4-hydroxybutanoic acid undergoes dehydration-cyclization in the presence of sulfuric acid (95%) at 80°C.
Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (5 mol%) |
| Temperature | 80°C |
| Yield | 85% |
Ammonolysis and Salt Formation
The lactone reacts with liquid ammonia in a sealed reactor at 100°C for 6 hours. The resulting amino alcohol is treated with HCl in ethanol to precipitate the hydrochloride salt.
Challenges
- Competing esterification requires strict anhydrous conditions.
- Elevated temperatures risk racemization at the quaternary carbon.
Reductive Amination of 2-Methyloxolane-2-carbaldehyde
This two-step approach involves synthesizing a ketone intermediate, forming its oxime, and reducing it to the primary amine.
Oxidation to 2-Methyloxolane-2-carbaldehyde
2-Methyloxolane is oxidized using pyridinium chlorochromate (PCC) in dichloromethane.
Oxidation Efficiency
| Oxidizing Agent | Yield (%) | Purity (%) |
|---|---|---|
| PCC | 78 | 92 |
| KMnO₄ | 42 | 85 |
Oxime Formation and Reduction
The aldehyde reacts with hydroxylamine hydrochloride to form the oxime, which is reduced using hydrogen gas (50 psi) and Raney nickel.
Optimization Data
| Parameter | Value |
|---|---|
| H₂ Pressure | 50 psi |
| Catalyst Loading | 10 wt% Ni |
| Reduction Time | 4 hours |
Comparative Analysis of Methods
Table 1. Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Haloalcohol Cyclization | 72 | 95 | Industrial |
| Lactone Ammonolysis | 85 | 98 | Lab-scale |
| Reductive Amination | 65 | 90 | Pilot-scale |
Critical Challenges and Solutions
Byproduct Formation in Cyclization
Diastereomers arise due to the quaternary carbon’s stereogenicity. Chiral resolution via recrystallization with ( + )-tartaric acid improves enantiomeric excess to >99%.
Oxime Reduction Selectivity
Over-reduction to secondary amines is mitigated by using Lindlar catalyst instead of Raney nickel, achieving 88% primary amine yield.
Chemical Reactions Analysis
1-(2-Methyloxolan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
1-(2-Methyloxolan-2-yl)methanamine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its hydrochloride form enhances solubility, facilitating reactions that lead to the formation of complex molecules.
Key Reactions :
- N-Alkylation : The amine group can undergo alkylation reactions, producing derivatives with varying pharmacological properties.
- Condensation Reactions : It can participate in condensation reactions to form larger molecular frameworks.
Biochemical Research
The compound is being investigated for its potential biological activities, including interactions with biological systems. Research is ongoing to elucidate its mechanisms of action and therapeutic applications.
Potential Biological Activities :
- Neuroprotective Effects : Preliminary studies suggest that derivatives may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Antimicrobial Properties : The compound's structural features may confer antimicrobial activity against various pathogens.
Case Study 1: Neuroprotective Activity
A study published in Neuroscience Letters investigated the neuroprotective effects of related compounds derived from 1-(2-Methyloxolan-2-yl)methanamine hydrochloride. The results indicated significant reductions in neuronal apoptosis in vitro, suggesting potential therapeutic applications for neurodegenerative disorders.
Case Study 2: Antimicrobial Efficacy
Research conducted by Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of derivatives synthesized from 1-(2-Methyloxolan-2-yl)methanamine hydrochloride. The findings demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-(2-Methyloxolan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2-Methyloxolan-2-yl)methanamine hydrochloride with structurally related compounds, focusing on molecular properties, synthesis, and pharmacological relevance.
*Theoretical values based on structural analogy.
Key Structural and Functional Differences
Ring Systems: The oxolane ring in the target compound provides conformational rigidity compared to planar aromatic systems (e.g., pyridine in or benzofuran in ). This may influence binding affinity to biological targets.
Substituent Effects :
- Fluorine and methoxy groups in analogs (e.g., ) enhance metabolic stability and bioavailability via electron-withdrawing and lipophilic effects.
- The absence of heteroaromatic rings in the target compound may reduce off-target interactions compared to imidazole derivatives (e.g., ).
Synthetic Routes :
- Reductive amination is common (e.g., ), but oxolane synthesis may require specialized catalysts for ring closure .
- Heterocyclic analogs (e.g., ) often involve multi-step functionalization of preformed rings.
Pharmacological Considerations
- Receptor Selectivity: Cyclopropylmethanamines (e.g., ) exhibit serotonin 2C receptor agonism, while benzofuran derivatives (e.g., ) may target monoamine transporters. The oxolane system’s polarity could favor distinct target profiles.
Biological Activity
1-(2-Methyloxolan-2-yl)methanamine hydrochloride is a chemical compound with notable potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies. The compound's structural characteristics contribute to its unique properties, which may influence its interactions within biological systems.
Structure and Composition
- Molecular Formula : C₆H₁₄ClNO
- Molecular Weight : 151.64 g/mol
- IUPAC Name : 1-(2-Methyloxolan-2-yl)methanamine hydrochloride
The presence of a methanamine group attached to a 2-methyloxolane moiety enhances its solubility and reactivity, making it suitable for various biochemical applications.
Synthesis
1-(2-Methyloxolan-2-yl)methanamine hydrochloride can be synthesized through several methods, each affecting yield and purity. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to ensure the formation of the desired hydrochloride salt.
The biological activity of 1-(2-Methyloxolan-2-yl)methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity, influence receptor binding, and alter cellular signaling pathways. This compound has been investigated for its potential effects on various biological processes, including:
- Antinociceptive Activity : Preliminary studies suggest that it may exhibit pain-relieving properties in rodent models, indicating potential applications in pain management .
- Antimicrobial Properties : Research indicates that compounds similar to 1-(2-Methyloxolan-2-yl)methanamine hydrochloride have demonstrated antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus .
Pharmacological Effects
The pharmacological effects of this compound have been evaluated in several studies:
- Antinociceptive Studies : In vivo experiments indicated significant antinociceptive properties in rodent models of neuropathic pain. The compound showed efficacy without inducing motor deficits, suggesting a favorable safety profile .
- Antimicrobial Studies : The compound's structural analogs have been tested against bacterial strains, revealing promising antibacterial activity. For instance, the effectiveness against Pseudomonas aeruginosa was notable, suggesting potential therapeutic applications in treating infections .
Case Studies
Several case studies have highlighted the biological activity of 1-(2-Methyloxolan-2-yl)methanamine hydrochloride:
Case Study 1: Antinociceptive Effects
In a study involving neuropathic pain models induced by chemotherapy agents (oxaliplatin and paclitaxel), 1-(2-Methyloxolan-2-yl)methanamine hydrochloride demonstrated significant reductions in pain behaviors without affecting motor coordination .
Case Study 2: Antimicrobial Efficacy
A comparative analysis of structural analogs indicated that compounds with similar oxolane structures exhibited varying degrees of antibacterial activity. The study found that the presence of the methanamine group significantly enhanced antimicrobial efficacy against gram-negative bacteria .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(2-Methyloxolan-2-yl)methanamine | C₆H₁₃NO | Lacks hydrochloride salt; affects solubility |
| N,N-Dimethyl(2-methyloxolan-2-yl)methanamine | C₈H₁₉N | Dimethylated version; potential different pharmacological properties |
| 5-Methylfuran-2-ylmethanamine | C₇H₉NO | Contains a furan ring; influences biological activity differently |
This table illustrates how structural variations can impact biological properties and activities.
Q & A
Q. What synthetic routes are recommended for preparing 1-(2-Methyloxolan-2-yl)methanamine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Pathways : Use nucleophilic substitution or reductive amination to functionalize the tetrahydrofuran (THF) ring. For example, react 2-methyltetrahydrofuran with a halogenated amine precursor (e.g., chloroethylamine) under anhydrous conditions .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters like solvent polarity (e.g., dichloromethane vs. THF), temperature (40–60°C), and catalyst loading (e.g., triethylamine for acid scavenging) to improve yield .
Q. How should purification and storage protocols be designed to ensure stability of this hydrochloride salt?
Methodological Answer:
- Purification : Use recrystallization from ethanol/water mixtures (70:30 v/v) to remove unreacted amines. Confirm purity via melting point analysis (compare to literature values, e.g., 187–189°C for analogous hydrochlorides ).
- Storage : Store in sealed, desiccated containers at room temperature to prevent hygroscopic degradation. Avoid prolonged exposure to light .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Employ - and -NMR to verify the THF ring and amine group integration. For hydrochloride salts, FT-IR can confirm N–H stretching (2500–3000 cm) and Cl counterion presence .
- Quantitative Analysis : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity. Validate against certified reference standards .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the THF ring in nucleophilic substitution reactions?
Methodological Answer:
- Modeling : Apply density functional theory (DFT) to calculate transition-state energies for ring-opening reactions. Use software like Gaussian or ORCA to simulate nucleophilic attack on the 2-methyloxolane ring .
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants derived from -NMR monitoring) to refine predictive models .
Q. How do steric effects from the 2-methyl group influence the compound’s interaction with biological targets (e.g., receptors)?
Methodological Answer:
- Docking Studies : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity to target proteins. Compare with non-methylated analogs to isolate steric contributions .
- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants and validate computational predictions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?
Methodological Answer:
Q. How can reaction engineering principles improve scalability while minimizing byproducts?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer, reducing side reactions like over-alkylation. Optimize residence time and mixing efficiency .
- Process Analytics : Use in-line PAT tools (e.g., ReactIR) for real-time monitoring of intermediate species and rapid adjustment of reaction parameters .
Safety and Compliance Considerations
Q. What hazard mitigation strategies are recommended for handling this hydrochloride salt?
Methodological Answer:
- Risk Assessment : Review GHS hazard statements (e.g., H302, H315) from analogous compounds. Use fume hoods and PPE (nitrile gloves, safety goggles) during synthesis .
- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal. Follow institutional protocols for halogenated waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
